7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid
CAS No.:
Cat. No.: VC18224506
Molecular Formula: C12H17F3N2O6
Molecular Weight: 342.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17F3N2O6 |
|---|---|
| Molecular Weight | 342.27 g/mol |
| IUPAC Name | 7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7) |
| Standard InChI Key | WEQHFEHXGUCXCU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid, reflects its spirocyclic architecture. The diazaspiro[3.5]nonane core consists of two fused rings: a five-membered ring and a three-membered ring sharing a single spiro carbon atom . Nitrogen atoms occupy positions 2 and 7, with the methoxycarbonyl (-COOCH) and carboxylic acid (-COOH) groups attached to the 7- and 3-positions, respectively. The TFA counterion enhances solubility and stabilizes the compound during synthesis .
Key structural features:
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Spirocyclic framework: Enhances conformational rigidity, potentially influencing binding interactions in biological systems .
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Electron-withdrawing groups: The TFA moiety () and carboxylic acid group contribute to polarity and acidity.
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Hybridization: The sp-hybridized spiro carbon and nitrogen atoms enable diverse stereochemical configurations .
Physicochemical Properties
The compound’s properties are summarized below:
The trifluoroacetate ion imparts high polarity, suggesting compatibility with reverse-phase chromatography for purification . The presence of multiple hydrogen bond donors (e.g., -COOH, -NH) and acceptors (e.g., carbonyl groups) may influence crystallization behavior .
Analytical Characterization
Spectroscopic data:
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Mass spectrometry: Expected molecular ion peak at m/z 342.27 (M+H).
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NMR: Distinct signals for the spiro carbon ( 60–70 ppm in ) and TFA counterion ( 160–170 ppm for carbonyl) .
Chromatography:
Comparative Analysis with Related Compounds
Future Directions and Research Gaps
Current literature lacks in vivo efficacy and pharmacokinetic data for this compound. Priority research areas include:
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